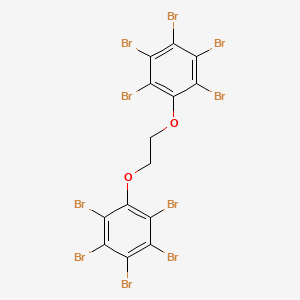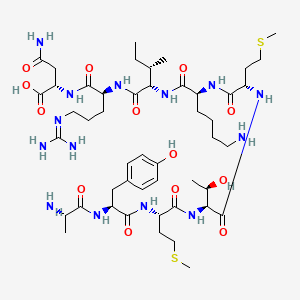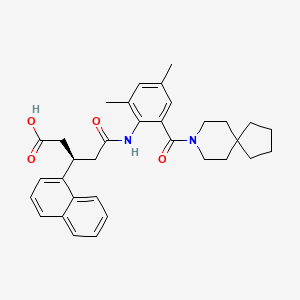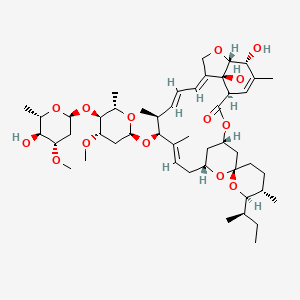
Flavokawain b
Vue d'ensemble
Description
La flavokawine B est une chalcone naturelle que l'on trouve dans la plante kava (Piper methysticum). Elle est connue pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et antipaludiques . En raison de son potentiel thérapeutique, la flavokawine B est prometteuse pour le traitement de diverses maladies, bien que sa faible biodisponibilité et sa faible solubilité aqueuse limitent son application .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum) and has been recognized for its anticancer, anti-inflammatory, and antimalarial properties .
Target of Action
This compound has been found to interact with several targets in the cell. It has been shown to suppress the Akt pathway , interact with myeloid differentiation factor 2 , and modulate the IKK/NF-κB and MAPK signaling pathways . These targets play crucial roles in cell proliferation, inflammation, and survival .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it inhibits the growth of cancer cells by suppressing the Akt pathway . It also reduces the formation of the LPS/TLR4/MD2 complex by competitively binding to MD2, which suppresses downstream MAPK and NF-κB signaling activation . Furthermore, it induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Flavokawain B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce oxidative stress and deplete reduced glutathione (GSH) levels . Additionally, this compound inhibits IKK activity, leading to the blockade of NF-κB transcription and activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK . These interactions highlight the compound’s potential in modulating cellular responses and signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce cell cycle arrest in several cancer cell lines, making it a potent anticancer agent . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit NF-κB transcriptional activity and activate MAPK signaling pathways, which play critical roles in cell survival, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits IKK activity, resulting in the blockade of NF-κB transcription . Additionally, it activates MAPK signaling pathways, including ERK, p38, and JNK, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, this compound undergoes biotransformation by entomopathogenic filamentous fungi, resulting in structural modifications and altered pharmacokinetic properties . These changes can influence the compound’s bioavailability and bioactivity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity, mediated by oxidative stress and depletion of reduced glutathione (GSH) levels . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation by entomopathogenic filamentous fungi, resulting in glycosylated derivatives with altered physicochemical and pharmacokinetic properties . These metabolic transformations can impact the compound’s bioavailability, bioactivity, and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the attachment of a sugar unit to this compound can enhance its hydrophilicity, thereby influencing its transport and distribution within biological systems .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La flavokawine B peut être synthétisée par la méthode de condensation de Claisen-Schmidt, qui implique la réaction d'un aldéhyde aromatique avec une cétone aromatique en présence d'une base . La réaction se produit généralement dans des conditions douces, telles que la température ambiante, et peut être catalysée par des bases telles que l'hydroxyde de sodium ou l'hydroxyde de potassium .
Méthodes de production industrielle
La production industrielle de la flavokawine B peut impliquer une biotransformation utilisant des champignons filamenteux entomopathogènes. Ces champignons peuvent effectuer l'O-méthylglycosylation, l'O-déméthylation et l'hydroxylation de la flavokawine B, ce qui donne des dérivés glycosylés aux propriétés physicochimiques et pharmacocinétiques améliorées . Cette méthode respectueuse de l'environnement améliore l'hydrophilie et la biodisponibilité du composé .
Analyse Des Réactions Chimiques
Types de réactions
La flavokawine B subit diverses réactions chimiques, notamment :
Oxydation : La flavokawine B peut être oxydée pour former des quinones et d'autres produits d'oxydation.
Réduction : Le composé peut être réduit pour former des dihydrochalcones.
Substitution : La flavokawine B peut subir des réactions de substitution, telles que l'O-méthylation et l'hydroxylation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'iodure de méthyle et des agents hydroxylants sont utilisés.
Principaux produits
Oxydation : Quinones et autres produits d'oxydation.
Réduction : Dihydrochalcones.
Substitution : Dérivés glycosylés et produits hydroxylés.
Applications de la recherche scientifique
Chimie : Utilisée comme précurseur pour la synthèse d'autres chalcones et flavonoïdes bioactifs.
Biologie : Étudiée pour son rôle dans la modulation des voies biologiques et des processus cellulaires.
Médecine : Enquête sur ses propriétés anticancéreuses, anti-inflammatoires et antipaludiques.
Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques.
Mécanisme d'action
La flavokawine B exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :
Activité anticancéreuse : Induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses en modulant l'expression des protéines régulatrices du cycle cellulaire et en activant les voies des caspases.
Activité anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires en supprimant l'activation du facteur nucléaire-kappa B (NF-κB) et des voies de la kinase de protéines activées par un mitogène (MAPK).
Activité antipaludique : Interfère avec le cycle de vie des parasites Plasmodium.
Comparaison Avec Des Composés Similaires
La flavokawine B est l'une des trois flavokawines identifiées dans la plante kava, les autres étant la flavokawine A et la flavokawine C . Ces composés partagent une structure de chalcone similaire, mais diffèrent par leurs chaînes latérales et leurs activités biologiques . La flavokawine B est plus efficace pour traiter les lignées cellulaires cancéreuses que la flavokawine A et C . De plus, la flavokawine B présente des propriétés antinociceptives et anti-inflammatoires uniques .
Composés similaires
Flavokawine A : Une autre chalcone aux propriétés anticancéreuses et anti-inflammatoires.
Flavokawine C : Connue pour son activité anticancéreuse, mais moins efficace que la flavokawine B.
Propriétés
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028794 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1775-97-9, 76554-24-0 | |
| Record name | Flavokawain B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHALCONE,6-DIMETHYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1672691.png)

![2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one](/img/structure/B1672695.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672697.png)


